4-(Methylthio)benzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

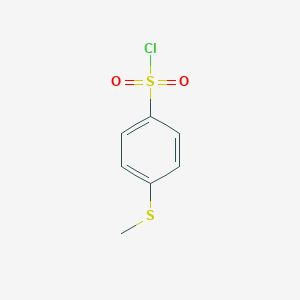

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCHKGQZUSPUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456641 | |

| Record name | 4-(Methylthio)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-25-5 | |

| Record name | 4-(Methylthio)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(Methylthio)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(methylthio)benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic route, experimental protocols, and relevant data to support research and development activities.

Introduction

This compound is a versatile organic compound utilized in the synthesis of a range of biologically active molecules. Its sulfonyl chloride functional group is highly reactive towards nucleophiles, making it a valuable building block for creating sulfonamides and sulfonate esters. The presence of the methylthio group at the para position influences the molecule's electronic properties and provides a site for further chemical modification.

Primary Synthetic Route: Chlorosulfonation of Thioanisole

The most common and direct method for the preparation of this compound is the electrophilic aromatic substitution of thioanisole (4-methylthioanisole) with chlorosulfonic acid. This reaction is a standard method for introducing a sulfonyl chloride group onto an activated aromatic ring.

The overall reaction is as follows:

Caption: General reaction scheme for the chlorosulfonation of thioanisole.

Reaction Mechanism

The synthesis proceeds via a typical electrophilic aromatic substitution mechanism. The sulfur trioxide (SO3), present in equilibrium in chlorosulfonic acid, acts as the electrophile. The thioanisole, activated by the electron-donating methylthio group, attacks the electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton and reaction with the chloride ion from chlorosulfonic acid yields the final product, this compound.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound based on established procedures for chlorosulfonation of aromatic compounds.

Materials:

-

Thioanisole (4-methylthioanisole)

-

Chlorosulfonic acid

-

Dichloromethane (or other inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving HCl gas, cool an excess of chlorosulfonic acid (typically 3-5 molar equivalents) to 0°C in an ice bath.

-

Slowly add thioanisole (1 molar equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by flash chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the chlorosulfonation of thioanisole. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molar Ratio (Thioanisole:Chlorosulfonic Acid) | 1 : 3-5 | General procedure for chlorosulfonation[1] |

| Reaction Temperature | 0-5 °C | General procedure for chlorosulfonation[1] |

| Reaction Time | 1-3 hours | General procedure for chlorosulfonation[1] |

| Typical Yield | 70-90% | Based on analogous reactions |

Alternative Synthetic Routes

While direct chlorosulfonation of thioanisole is the most common method, other approaches for the synthesis of sulfonyl chlorides exist. These can be adapted for the preparation of this compound.

From 4-(Methylthio)benzenesulfonic Acid

If the corresponding sulfonic acid is available, it can be converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).[2]

Reaction:

Caption: Conversion of 4-(methylthio)benzenesulfonic acid to the corresponding sulfonyl chloride.

This method is advantageous when the sulfonic acid is a readily available starting material.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thioanisole has a strong, unpleasant odor. Handle in a fume hood.

-

The reaction generates hydrogen chloride gas , which is corrosive and toxic. Ensure proper ventilation and use a gas trap.

-

The quenching step is highly exothermic and should be performed with caution.

This guide is intended for use by qualified professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.

References

An In-depth Technical Guide to 4-(Methylthio)benzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)benzenesulfonyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 4-(methylthio)phenylsulfonyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in the laboratory.

Chemical Properties and Data

This compound is a solid at room temperature, characterized by the presence of a reactive sulfonyl chloride group and a methylthio substituent on the benzene ring. These features impart distinct chemical properties that are leveraged in various synthetic transformations.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO₂S₂ | [1] |

| Molecular Weight | 222.71 g/mol | [1] |

| CAS Number | 1129-25-5 | [1][2] |

| Melting Point | 44-45 °C | [ChemSpider] |

| Density | 1.46 g/cm³ | [ChemSpider] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in most organic solvents such as dichloromethane, chloroform, and THF. Reacts with protic solvents like water and alcohols. |

Spectroscopic Data:

¹H NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -SCH₃ | ~2.5 | s | - |

| Aromatic (ortho to -SCH₃) | ~7.3 | d | ~8.5 |

| Aromatic (ortho to -SO₂Cl) | ~7.9 | d | ~8.5 |

¹³C NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):

| Carbon | Chemical Shift (ppm) |

| -SCH₃ | ~15 |

| Aromatic (C-S) | ~148 |

| Aromatic (C-SO₂Cl) | ~140 |

| Aromatic (CH, ortho to -SCH₃) | ~126 |

| Aromatic (CH, ortho to -SO₂Cl) | ~128 |

Infrared (IR) Spectroscopy (Expected Absorption Bands, cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S=O stretch (asymmetric) | ~1370 | Strong |

| S=O stretch (symmetric) | ~1170 | Strong |

| S-Cl stretch | ~600 | Medium |

| C-S stretch | ~700 | Medium |

| Aromatic C-H stretch | ~3100-3000 | Medium |

| Aromatic C=C stretch | ~1600, 1480 | Medium |

Mass Spectrometry (MS) (Expected Fragmentation):

The electron ionization mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 222 and a characteristic [M+2]⁺ peak at m/z 224 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of Cl (m/z 187) and SO₂ (m/z 158).

Synthesis and Reactivity

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorosulfonation of thioanisole.[3] The methylthio group is an ortho-, para-directing group, leading to the desired para-substituted product as the major isomer.

Experimental Protocol: Chlorosulfonation of Thioanisole

-

Materials:

-

Thioanisole

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thioanisole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Reactivity

The primary reactivity of this compound is centered around the electrophilic sulfonyl chloride group. It readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.

Reaction with Amines (Sulfonamide Formation):

This compound reacts with primary and secondary amines to form the corresponding sulfonamides.[4] This reaction is fundamental in the synthesis of many biologically active compounds.

Experimental Protocol: Synthesis of N-Aryl-4-(methylthio)benzenesulfonamide

-

Materials:

-

This compound

-

Substituted aniline (or other primary/secondary amine)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.[5]

-

Signaling Pathway Diagram (Hypothetical):

While this compound itself is not a drug, its derivatives have shown promise as anticancer agents.[6][7][8] For instance, some sulfonamide derivatives have been found to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway illustrating this is shown below.

Caption: Hypothetical signaling pathway for a sulfonamide derivative.

Applications in Drug Development

The 4-(methylthio)phenylsulfonyl moiety is a valuable pharmacophore in drug discovery. Its incorporation into various molecular scaffolds has led to the development of compounds with a range of biological activities, most notably as anticancer agents.[6][7][8]

Derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines.[6][7] The mechanism of action for these compounds is often multifaceted, but can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cell proliferation, and disruption of the cell cycle.[8]

The methylthio group can also be a site for further chemical modification, allowing for the fine-tuning of the pharmacological properties of the resulting molecules. For example, oxidation of the sulfur atom to a sulfoxide or sulfone can dramatically alter the electronic properties and biological activity of the compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of organic compounds, particularly those with potential applications in drug discovery and development. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

[5] Supporting Informations - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK-- [3] this compound | 1129-25-5. (n.d.). Benchchem. Retrieved from --INVALID-LINK-- [1] 1129-25-5 | 4-(Methylthio)benzene-1-sulfonyl chloride. (n.d.). ChemScene. Retrieved from --INVALID-LINK-- [2] 1129-25-5 Cas No. | this compound. (n.d.). Matrix Scientific. Retrieved from --INVALID-LINK-- [6] Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023). Molecules, 28(11), 4436. [7] Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (2016). Molecules, 21(6), 808. [8] Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). International Journal of Molecular Sciences, 22(8), 3929. [4] The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved from --INVALID-LINK-- [ChemSpider] this compound. (n.d.). Retrieved from --INVALID-LINK--

References

- 1. chemscene.com [chemscene.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | 1129-25-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Pharmacological Properties of 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-(2-Methoxyphenyl)piperazine and its common salt forms. It includes detailed experimental protocols for the determination of these properties and explores the compound's interaction with key neurological signaling pathways.

Core Physical Properties

1-(2-Methoxyphenyl)piperazine, also known as o-methoxyphenylpiperazine (oMeOPP), is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its physical characteristics are crucial for its handling, formulation, and synthesis. The compound is typically a white to off-white crystalline solid or a colorless oily liquid at room temperature.

The hydrochloride and hydrobromide salts of 1-(2-Methoxyphenyl)piperazine are also commonly used in research and development due to their improved stability and solubility in aqueous media.

Table 1: Physical Properties of 1-(2-Methoxyphenyl)piperazine

| Property | Value | CAS Number |

| Molecular Formula | C₁₁H₁₆N₂O | 35386-24-4 |

| Molecular Weight | 192.26 g/mol | 35386-24-4 |

| Melting Point | 35-40 °C (lit.) | 35386-24-4 |

| Boiling Point | 130-133 °C / 0.1 mmHg (lit.) | 35386-24-4 |

| Density | 1.095 g/mL at 25 °C (lit.) | 35386-24-4 |

| Refractive Index | n20/D 1.575 (lit.) | 35386-24-4 |

Table 2: Physical Properties of 1-(2-Methoxyphenyl)piperazine Hydrochloride

| Property | Value | CAS Number |

| Molecular Formula | C₁₁H₁₆N₂O · HCl | 5464-78-8 |

| Molecular Weight | 228.72 g/mol | 5464-78-8 |

| Melting Point | 217-219 °C (lit.) | 5464-78-8 |

| Appearance | Solid | 5464-78-8 |

| Solubility | Soluble in water and methanol. Soluble in DMF (1 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml). Freely soluble in chloroform and methanol; very slightly soluble in ether; insoluble in acetone and hexane. | 5464-78-8 |

Table 3: Physical Properties of 1-(2-Methoxyphenyl)piperazine Hydrobromide

| Property | Value | CAS Number |

| Molecular Formula | C₁₁H₁₇BrN₂O | 100939-96-6 |

| Molecular Weight | 273.17 g/mol | 100939-96-6 |

| Melting Point | 242.5 °C | 100939-96-6 |

| Solubility | Soluble in Methanol. | 100939-96-6 |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and synthesis are provided below. These represent standard laboratory practices.

Synthesis of 1-(2-Methoxyphenyl)piperazine

Several synthetic routes for 1-(2-Methoxyphenyl)piperazine have been reported. One common method involves the reaction of o-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base.

-

Reaction: o-methoxyaniline + bis(2-chloroethyl)amine hydrochloride → 1-(2-Methoxyphenyl)piperazine

-

Reagents and Solvents: o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, n-butanol.

-

Procedure: A mixture of o-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol is refluxed for an extended period (e.g., 20 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the product, which can be further purified by distillation under reduced pressure.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Boiling Point Determination (under Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

-

Apparatus: Distillation apparatus with a vacuum adapter, heating mantle, vacuum pump, manometer, thermometer.

-

Procedure:

-

The liquid sample is placed in a distillation flask with boiling chips.

-

The apparatus is assembled and connected to a vacuum pump.

-

The system is evacuated to the desired pressure, which is monitored with a manometer.

-

The sample is heated gently until it boils.

-

The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

-

Apparatus: Stoppered flasks, shaker or agitator, analytical balance, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a stoppered flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged or filtered to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at that temperature.

-

Signaling Pathway Interactions

1-(2-Methoxyphenyl)piperazine is known to interact with several neurotransmitter receptors in the central nervous system, which is the basis for the pharmacological activity of many drugs derived from this scaffold. Its primary targets are serotonin (5-HT) and dopamine (D) receptors.

This compound and its derivatives have been shown to have varying affinities for different receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, D₂, and D₃ receptors. The interaction with these receptors can lead to a cascade of intracellular signaling events, ultimately modulating neuronal activity. For instance, interaction with G-protein coupled receptors (GPCRs) like the 5-HT and dopamine receptors can activate or inhibit downstream effectors such as adenylyl cyclase and phospholipase C.

An In-depth Technical Guide to the Structural Analysis of 4-(Methylthio)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-(methylthio)benzenesulfonyl chloride, a key reagent and building block in organic synthesis and medicinal chemistry. This document outlines the available physicochemical properties, spectroscopic data, and a plausible synthetic route. Due to the limited availability of public crystallographic and detailed spectroscopic data for this specific molecule, this guide also incorporates data from closely related analogs to provide a thorough understanding of its structural characteristics.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 44-45°C. It is characterized by the following molecular and physical properties:

| Property | Value |

| CAS Number | 1129-25-5[1] |

| Molecular Formula | C₇H₇ClO₂S₂[1] |

| Molecular Weight | 222.71 g/mol [1] |

| Appearance | Off-white to gray solid |

| Melting Point | 44-45 °C |

Structural and Spectroscopic Analysis

A complete structural elucidation of a molecule relies on a combination of techniques, primarily X-ray crystallography for solid-state structure and various spectroscopic methods for conformational and electronic information.

X-ray Crystallography

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound is not publicly available. Therefore, precise experimental bond lengths and angles cannot be presented. However, analysis of closely related sulfonamides, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, reveals typical bond lengths for the sulfonyl group, with S=O bonds around 1.43 Å and S-N and S-C bonds in the range of 1.62 Å and 1.77 Å, respectively. The geometry around the sulfur atom in such compounds is typically a distorted tetrahedron.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the sulfonyl chloride group will be downfield due to the strong electron-withdrawing effect, while the protons ortho to the methylthio group will be slightly more upfield.

-

Methyl Protons (-SCH₃): A singlet is expected around δ 2.5 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfonyl chloride group (ipso-carbon) would be significantly downfield, as would the carbon para to it. The carbon attached to the methylthio group would also be distinct.

-

Methyl Carbon (-SCH₃): A signal is expected in the aliphatic region, likely around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and substituted benzene functional groups. Based on data for similar aromatic sulfonyl chlorides, the following key peaks can be anticipated:

| Wavenumber (cm⁻¹) | Assignment |

| ~1370-1380 | Asymmetric SO₂ stretch |

| ~1170-1190 | Symmetric SO₂ stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~1580, 1480, 1400 | Aromatic C=C stretching |

| ~800-840 | para-disubstituted C-H out-of-plane bend |

| ~550-600 | S-Cl stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z 222 (for ³⁵Cl) and 224 (for ³⁷Cl) with an approximate 3:1 intensity ratio.

-

Loss of Cl: A significant fragment at m/z 187, corresponding to the [M-Cl]⁺ ion.

-

Loss of SO₂Cl: A fragment at m/z 123, corresponding to the 4-(methylthio)phenyl cation.

-

Loss of CH₃: A fragment at m/z 207.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For this compound, the starting material is thioanisole (methylphenyl sulfide).[2]

Reaction:

Detailed Protocol (General Procedure):

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet to neutralize the evolving HCl gas, cool an excess of chlorosulfonic acid (typically 3-5 equivalents) to 0-5 °C in an ice bath.

-

Slowly add thioanisole (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as a hexane/ether mixture.

Workflow Diagram:

Logical Relationships in Structural Analysis

The structural analysis of this compound follows a logical progression where different analytical techniques provide complementary information to build a complete picture of the molecule's structure.

Conclusion

This compound is a valuable synthetic intermediate. While a complete, experimentally determined three-dimensional structure from X-ray crystallography is not publicly available, a comprehensive structural understanding can be achieved through a combination of spectroscopic techniques and comparison with closely related analogs. The provided synthesis protocol offers a reliable method for its preparation. This guide serves as a foundational resource for researchers utilizing this compound, highlighting the key structural features and analytical methods for its characterization. Further investigation to obtain a single-crystal X-ray structure would be a valuable contribution to the chemical literature.

References

The Reactivity of the Sulfonyl Chloride Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its reactivity and versatility. As a highly electrophilic moiety, it serves as a gateway to a diverse array of sulfur-containing compounds, many of which are integral to the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive exploration of the core reactivity of the sulfonyl chloride group, detailing its primary transformations, the mechanisms governing these reactions, and the factors that modulate its chemical behavior. The information is supplemented with detailed experimental protocols and quantitative data to aid in practical application and further research.

Core Reactivity and Reaction Mechanisms

The reactivity of a sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the chlorine atom. This makes it a prime target for a wide range of nucleophiles. The primary reactions of sulfonyl chlorides can be broadly categorized as nucleophilic substitution at the sulfur atom and, in the case of alkanesulfonyl chlorides with α-hydrogens, elimination reactions.

Nucleophilic Substitution at Sulfur (Sₙ2-type)

The most common reaction pathway for sulfonyl chlorides is nucleophilic substitution, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.[1][2][3] This process is generally accepted to proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism.[1][4] The reaction can be influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the organic residue (R) attached to the sulfonyl group.

A generalized workflow for the nucleophilic substitution at a sulfonyl chloride is depicted below:

Caption: General workflow for nucleophilic substitution at a sulfonyl chloride.

The reaction mechanism is believed to involve a trigonal bipyramidal transition state or intermediate, where the nucleophile and the leaving group occupy the apical positions.[3]

Caption: Simplified Sₙ2-type mechanism at the sulfur center.

Elimination-Addition (Sulfene Formation)

Alkanesulfonyl chlorides that possess at least one α-hydrogen can undergo an elimination reaction in the presence of a base to form a highly reactive intermediate known as a sulfene (RCH=SO₂).[5] This reaction proceeds via an E2 mechanism. The sulfene intermediate is then rapidly trapped by any available nucleophile in the reaction mixture.

Caption: Pathway involving sulfene formation and subsequent trapping.

Key Reactions of Sulfonyl Chlorides

Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is one of the most important transformations of this functional group, yielding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key structural feature in a vast number of therapeutic agents.[6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[7]

Formation of Sulfonate Esters

Sulfonyl chlorides react readily with alcohols to form sulfonate esters. This reaction is synthetically useful as it converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate).[8] Common sulfonyl chlorides used for this purpose include tosyl chloride (TsCl), mesyl chloride (MsCl), and triflyl chloride (TfCl).

Friedel-Crafts Sulfonylation

Arenesulfonyl chlorides can react with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts-type reaction to form diaryl sulfones.[9][10]

Reduction of Sulfonyl Chlorides

Sulfonyl chlorides can be reduced to a variety of other sulfur-containing functional groups. Common reduction products include thiols, disulfides, and sulfinic acids, depending on the reducing agent and reaction conditions.[10][11]

Quantitative Data on Reactivity

The reactivity of sulfonyl chlorides is significantly influenced by the electronic nature of the substituent 'R'. Electron-withdrawing groups on the aryl ring of arenesulfonyl chlorides increase the electrophilicity of the sulfur atom and thus accelerate the rate of nucleophilic attack. This effect can be quantified using the Hammett equation.[3][12]

Table 1: Hammett ρ Values for the Reaction of Substituted Benzenesulfonyl Chlorides

| Reaction | Solvent | ρ Value | Reference |

| Isotopic Chloride Exchange | Acetonitrile | +2.02 | [3] |

| Solvolysis | Various | ~1.2-1.5 | [1][13] |

A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents.[3]

Table 2: Relative Solvolysis Rates of Arenesulfonyl Chlorides

| Substituent (para) | Solvent | Relative Rate (k/k₀) | Reference |

| OCH₃ | Water | ~0.5 | |

| CH₃ | Water | ~0.7 | |

| H | Water | 1.0 | |

| Cl | Water | ~2.5 | [1] |

| NO₂ | Water | ~10 | [1] |

Table 3: Yields of Sulfonamide Synthesis with Various Amines and Catalysts

| Sulfonyl Chloride | Amine | Catalyst/Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Aniline | Pyridine | Acetonitrile | High | [14] |

| 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Triethylamine | Dichloromethane | 85-95 | [15] |

| Benzenesulfonyl chloride | Benzylamine | Pyridine | Dichloromethane | High | [16] |

| p-Chlorobenzenesulfonyl chloride | Aniline | MNPs-AHBA-Cu | PEG | 95 | [17] |

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide

Materials:

-

Sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Base (e.g., pyridine or triethylamine, 1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base to the stirred solution.

-

Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[15][16]

General Procedure for the Synthesis of a Sulfonate Ester

Materials:

-

Alcohol (1.0 eq)

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq)

-

Pyridine (as both base and solvent, or in combination with another solvent)

Procedure:

-

Dissolve the alcohol in pyridine and cool the solution to 0 °C.

-

Slowly add the sulfonyl chloride to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for a few hours or at room temperature overnight. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[18][19]

General Procedure for Friedel-Crafts Sulfonylation

Materials:

-

Arenesulfonyl chloride (1.0 eq)

-

Arene (reactant and solvent, in excess)

-

Lewis acid catalyst (e.g., AlCl₃, 1.1 eq)

Procedure:

-

To a stirred suspension of the Lewis acid in the arene at 0 °C, add the arenesulfonyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diaryl sulfone by recrystallization or column chromatography.[9]

General Procedure for the Reduction of a Sulfonyl Chloride to a Thiol

Materials:

-

Sulfonyl chloride (1.0 eq)

-

Reducing agent (e.g., triphenylphosphine, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Dissolve the sulfonyl chloride in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the reducing agent portion-wise to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up the reaction mixture according to the specific reducing agent used. For triphenylphosphine, this may involve removal of triphenylphosphine oxide by precipitation or chromatography.

-

Purify the resulting thiol by distillation or column chromatography.[11]

Spectroscopic Data

Table 4: Characteristic Spectroscopic Data for Sulfonyl Chlorides

| Technique | Region/Shift | Assignment | Reference |

| Infrared (IR) | 1370-1410 cm⁻¹ | Asymmetric SO₂ stretch | [20] |

| 1166-1204 cm⁻¹ | Symmetric SO₂ stretch | [20] | |

| ¹H NMR | δ 3.5-4.0 ppm (for R-CH₂-SO₂Cl) | Protons α to the sulfonyl group | [20] |

| ¹³C NMR | Varies depending on R | Carbon adjacent to SO₂Cl is deshielded | [21] |

Conclusion

The sulfonyl chloride group is a powerful and versatile functional group in organic synthesis. Its reactivity is well-defined, primarily involving nucleophilic substitution at the sulfur center and, for certain substrates, elimination to form highly reactive sulfene intermediates. A thorough understanding of the mechanisms and factors influencing these reactions allows for the strategic design and efficient execution of synthetic routes towards a wide range of valuable sulfur-containing molecules. The provided protocols and quantitative data serve as a practical guide for researchers in the fields of drug discovery and materials science to effectively utilize the rich chemistry of sulfonyl chlorides.

References

- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. allresearchjournal.com [allresearchjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. allresearchjournal.com [allresearchjournal.com]

- 15. benchchem.com [benchchem.com]

- 16. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]

- 17. jsynthchem.com [jsynthchem.com]

- 18. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 19. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

- 20. acdlabs.com [acdlabs.com]

- 21. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(Methylthio)benzenesulfonyl Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)benzenesulfonyl chloride is a versatile chemical reagent whose primary mechanism of action in a chemical context is defined by its reactivity as an electrophile in nucleophilic substitution reactions. While the compound itself is not typically a biologically active agent, it serves as a crucial scaffold for the synthesis of a diverse range of benzenesulfonamide derivatives. These derivatives have demonstrated significant biological activities, most notably as anticancer and antimicrobial agents. This technical guide elucidates the chemical mechanism of this compound and delves into the biological mechanisms of its derivatives, focusing on their pro-apoptotic and cell cycle inhibitory effects on cancer cells. This document provides a comprehensive overview of the synthetic protocols, quantitative biological data, and the signaling pathways involved.

Chemical Mechanism of Action: Nucleophilic Substitution

The core chemical reactivity of this compound lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reaction is a classic example of a nucleophilic acyl substitution at a sulfur center.

The presence of the methylthio (-SCH₃) group at the para-position of the benzene ring influences the reactivity of the sulfonyl chloride. The sulfur atom of the methylthio group has lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This electron-donating effect increases the electron density of the benzene ring, which can slightly modulate the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

The generally accepted mechanism for this substitution reaction with amines (to form sulfonamides) or alcohols (to form sulfonate esters) is a concerted, SN2-like pathway. This involves the nucleophile attacking the sulfur atom, leading to a trigonal bipyramidal transition state where the nucleophile-sulfur bond is forming concurrently as the sulfur-chlorine bond is breaking.

Below is a DOT script representation of the general nucleophilic substitution mechanism.

Biological Mechanism of Action of Benzenesulfonamide Derivatives

While this compound is primarily a synthetic intermediate, its benzenesulfonamide derivatives have shown promising biological activities, particularly as anticancer agents. The mechanism of action of these derivatives is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and inhibition of the cell cycle in cancer cells.

Induction of Apoptosis via the Mitochondrial Pathway

A significant body of research indicates that benzenesulfonamide derivatives bearing a methylthio or a substituted alkylthio group can trigger the intrinsic (mitochondrial) pathway of apoptosis in cancer cells.[1] This pathway is a critical cellular process for eliminating damaged or unwanted cells.

The key events in this pathway initiated by these compounds include:

-

Disruption of Mitochondrial Membrane Potential (MMP): The compounds lead to a decrease in the mitochondrial membrane potential, a crucial event that precedes the release of pro-apoptotic factors.

-

Release of Cytochrome c: The change in MMP results in the release of cytochrome c from the mitochondria into the cytosol.[1][2]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[1][3]

-

Cleavage of Cellular Substrates: The executioner caspases cleave a multitude of cellular proteins, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[1]

The following DOT script illustrates the mitochondrial apoptosis pathway induced by these benzenesulfonamide derivatives.

References

An In-depth Technical Guide to 4-(Methylthio)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of a variety of sulfonamides and other sulfur-containing compounds. This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a compilation of its physicochemical and spectroscopic data.

Introduction

This compound, also known as p-(methylthio)benzenesulfonyl chloride, is an aromatic sulfonyl chloride featuring a methylthio group at the para position of the benzene ring. Its chemical formula is C₇H₇ClO₂S₂, and it has a molecular weight of 222.71 g/mol . The presence of both the reactive sulfonyl chloride moiety and the modifiable methylthio group makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Sulfonamides, the primary derivatives of this compound, are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 1129-25-5 | [6] |

| Molecular Formula | C₇H₇ClO₂S₂ | [6] |

| Molecular Weight | 222.71 g/mol | [6] |

| Appearance | Predicted: White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents, reacts with water | [7] |

Spectroscopic Data (Predicted and Analogous Compounds):

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts for analogous p-substituted benzenesulfonyl chlorides suggest the following approximate shifts: δ 7.8-8.0 (d, 2H, Ar-H ortho to SO₂Cl), δ 7.3-7.5 (d, 2H, Ar-H ortho to SCH₃), δ 2.5 (s, 3H, SCH₃).[8]

-

¹³C NMR (CDCl₃, 100 MHz): Based on analogous compounds, the predicted chemical shifts are approximately: δ 145-150 (C-S, aromatic), δ 140-145 (C-SO₂, aromatic), δ 128-130 (aromatic CH), δ 125-127 (aromatic CH), δ 15-20 (SCH₃).[8]

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected around 1370 cm⁻¹ and 1170 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonyl chloride group.[9] Aromatic C-H stretching would appear around 3000-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222, along with isotopic peaks for ³⁷Cl. Fragmentation patterns would likely involve the loss of Cl, SO₂, and CH₃S radicals.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the electrophilic chlorosulfonation of thioanisole.

Synthesis of this compound from Thioanisole

This reaction involves the direct introduction of a chlorosulfonyl group onto the aromatic ring of thioanisole. The methylthio group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol (Adapted from general procedures for chlorosulfonation): [10][11]

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with an excess of chlorosulfonic acid (e.g., 4-5 equivalents). The flask is cooled in an ice-water bath to 0-5 °C.

-

Addition of Thioanisole: Thioanisole (1 equivalent) is added dropwise to the stirred, cooled chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a period of time (typically 1-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then carefully and slowly poured onto crushed ice with vigorous stirring. The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate, to yield pure this compound. The product should be dried under vacuum.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, such as amines, alcohols, and phenols, to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a wide array of sulfonamides. This reaction is of significant interest in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.[1][2][3][4][5]

Reaction Workflow:

Figure 2: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol (General procedure for sulfonamide synthesis): [12]

-

Reaction Setup: To a solution of a primary or secondary amine (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran) is added this compound (1-1.2 equivalents) portion-wise at 0 °C. A base, such as triethylamine or pyridine, is often used to neutralize the HCl byproduct.

-

Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, until the starting materials are consumed (monitored by TLC).

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Applications in Drug Development

Sulfonamides derived from this compound have been investigated for their potential as anticancer agents.[1][2][3][4][5] The substitution pattern on the aniline ring of the resulting sulfonamide can be varied to optimize biological activity. While specific signaling pathways directly modulated by this compound itself are not well-documented, its derivatives are designed to interact with various biological targets. For instance, some sulfonamides exhibit anticancer activity by inhibiting key enzymes involved in tumor growth and proliferation.

The general logical relationship for the development of these anticancer agents can be visualized as follows:

References

- 1. Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro- N-(4,5-dihydro-5-oxo-1 H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound [oakwoodchemical.com]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

- 9. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of 4-(Methylthio)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral and spectrometric data for 4-(methylthio)benzenesulfonyl chloride (CAS No: 1129-25-5). Due to the current unavailability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous compounds and established spectroscopic principles. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules in a research and drug development context.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1129-25-5 |

| Molecular Formula | C₇H₇ClO₂S₂[1][2][3] |

| Molecular Weight | 222.71 g/mol [1][2][3] |

| Chemical Structure |

|

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including benzenesulfonyl chloride, p-toluenesulfonyl chloride, and other substituted benzenesulfonyl chlorides.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic H (ortho to -SO₂Cl) |

| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic H (ortho to -SCH₃) |

| ~ 2.5 | Singlet | 3H | -SCH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 148 | C-SO₂Cl |

| ~ 142 - 145 | C-SCH₃ |

| ~ 128 - 130 | Aromatic CH (ortho to -SO₂Cl) |

| ~ 125 - 127 | Aromatic CH (ortho to -SCH₃) |

| ~ 15 - 18 | -SCH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1370 - 1380 | Strong | Asymmetric SO₂ stretch |

| ~ 1170 - 1190 | Strong | Symmetric SO₂ stretch |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2920 - 2930 | Weak | Aliphatic C-H stretch (-SCH₃) |

| ~ 550 - 600 | Strong | S-Cl stretch |

Predicted Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 222, with an M+2 peak at m/z 224 of approximately one-third the intensity, characteristic of the ³⁷Cl isotope. Key fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl chloride group.

| m/z | Proposed Fragment Ion |

| 222 | [M]⁺ (Molecular ion) |

| 187 | [M - Cl]⁺ |

| 155 | [M - SO₂Cl]⁺ |

| 123 | [C₇H₇S]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.

-

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Procedure:

-

Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used for a solid sample.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectral analysis of a chemical compound.

Caption: Experimental workflow for the characterization of this compound.

Caption: Relationship between spectral data types and the information they provide for structural analysis.

References

An In-depth Technical Guide to 4-(Methylthio)benzenesulfonyl Chloride: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Methylthio)benzenesulfonyl chloride, a versatile reagent in organic synthesis, with a particular focus on its safety, handling, and applications in drug discovery and development.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative of thioanisole. The presence of the electron-donating methylthio group at the para position influences the reactivity of the sulfonyl chloride moiety.

| Property | Value |

| CAS Number | 1129-25-5 |

| Molecular Formula | C₇H₇ClO₂S₂ |

| Molecular Weight | 222.71 g/mol |

| Appearance | Not explicitly stated, likely a solid or oil |

| Solubility | Soluble in organic solvents |

Safety and Handling

This compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation. Proper safety precautions are essential when handling this compound.

2.1. Hazard Identification

| Hazard | GHS Classification | Precautionary Statement |

| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | Category 2A | P280, P305+P351+P338, P337+P313 |

| Skin Sensitization | Category 1 | P261, P272, P280, P302+P352, P333+P313, P363 |

2.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

2.3. Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Experimental Protocols

3.1. Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic chlorosulfonation of thioanisole. The methylthio group directs the incoming chlorosulfonyl group predominantly to the para position.[1]

Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (3-5 equivalents) to 0-5 °C in an ice bath.

-

Addition of Thioanisole: Slowly add thioanisole (1 equivalent) to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture.

Caption: Synthesis of this compound.

3.2. Synthesis of N-Phenyl-4-(methylthio)benzenesulfonamide

Sulfonamides are readily prepared by the reaction of sulfonyl chlorides with primary or secondary amines.

Protocol:

-

Reaction Setup: Dissolve aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran in a reaction flask.

-

Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C and slowly add a solution of this compound (1 equivalent) in the same solvent.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Caption: General mechanism for sulfonamide formation.

Applications in Drug Discovery

The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agents. This compound serves as a valuable building block for the synthesis of novel sulfonamides with potential biological activities.

4.1. Anticancer Agents

Derivatives of 4-(methylthio)benzenesulfonamide have been investigated for their potential as anticancer agents. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides have been synthesized and shown to exhibit cytotoxic activity against various human cancer cell lines.

4.2. Enzyme Inhibitors

The sulfonamide moiety is a well-established feature in the design of enzyme inhibitors. By reacting this compound with various amines, libraries of N-substituted sulfonamides can be generated and screened for their inhibitory activity against specific enzyme targets.

4.3. Precursor for Other Bioactive Molecules

The methylthio group in this compound can be oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic properties of the molecule, providing a pathway to a different class of compounds with potentially distinct biological profiles. For example, the oxidation of the related compound thioanisole to 4-(methylsulfonyl)acetophenone is a key step in the synthesis of the anti-inflammatory drug Rofecoxib.[2]

Caption: Drug discovery workflow utilizing this compound.

References

An In-depth Technical Guide to the Solubility of 4-(Methylthio)benzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(methylthio)benzenesulfonyl chloride, a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures and provides a comprehensive, generalized experimental protocol for determining the solubility of this compound in various organic solvents.

Qualitative Solubility of this compound

The solubility of this compound in organic solvents is a critical parameter for its use in chemical reactions, purification, and formulation. While specific quantitative data is scarce, an analysis of published synthetic and purification methods provides valuable qualitative insights. The compound's solubility behavior is summarized in the table below.

| Solvent | Temperature | Solubility | Inference from Literature |

| Methylene Chloride (CH₂Cl₂) | Room Temperature | Soluble | Used as a solvent to dissolve the compound for washing and purification steps.[1] |

| Hexanes | -20°C to Room Temperature | Sparingly Soluble to Insoluble | Used as a recrystallization solvent, indicating that the compound is soluble at higher temperatures and precipitates upon cooling.[1] |

| Diethyl Ether | -78°C | Sparingly Soluble to Insoluble | Used to suspend the solid compound at low temperatures for washing, suggesting low solubility under these conditions.[1] |

It is important to note that sulfonyl chlorides, in general, are known to be soluble in a range of aprotic organic solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[2] This protocol provides a step-by-step guide for its implementation.

2.1. Principle

An excess amount of the solid solute, this compound, is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant. The concentration of the solute in the saturated solution is then determined analytically, which represents its solubility at that specific temperature.

2.2. Materials and Apparatus

-

This compound (solid)

-

Organic solvents of interest (e.g., acetone, acetonitrile, ethyl acetate, toluene, etc.)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

2.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration no longer changes.[3]

-

Sample Collection and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution (if necessary): Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

2.4. Gravimetric Method as an Alternative

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[4][5][6]

-

Prepare a saturated solution as described above (Steps 1-3).

-

Carefully filter a known volume of the saturated solution into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.

-

The weight of the residue corresponds to the mass of the solute dissolved in the known volume of the solvent, from which the solubility can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is essential for the effective application of this compound in research and development.

References

4-(Methylthio)benzenesulfonyl chloride molecular weight and formula

An In-depth Technical Guide to 4-(Methylthio)benzenesulfonyl Chloride: Core Molecular Data

This guide provides essential physicochemical properties of this compound, a compound of interest for researchers, scientists, and drug development professionals. The data presented is derived from standard chemical reference databases.

Core Molecular Information

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and chemical synthesis.

| Parameter | Value |

| Molecular Formula | C₇H₇ClO₂S₂[1][2][3][4][5][6] |

| Molecular Weight | 222.71 g/mol [3][4][5] |

| Alternate Molecular Weight | 222.7 g/mol [1][2] |

Note: The slight variation in molecular weight values is due to differences in the precision of atomic weights used in the calculations by different sources.

Elemental Composition and Connectivity

The molecular formula defines the elemental makeup of this compound. The following diagram illustrates the constituent elements and their counts within the molecule, providing a foundational understanding of its composition.

Caption: Elemental composition of this compound.

References

The Genesis of a Cornerstone in Medicinal Chemistry: A Technical Guide to the Discovery and History of Arenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals